

In-Depth Technical Guide to the Physical Properties of 1,2-Dibromocycloheptane

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Compound of Interest

Compound Name: 1,2-Dibromocycloheptane

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This technical guide provides a comprehensive overview of the known physical and chemical properties of **1,2-dibromocycloheptane**, a halogenated cycloalkane of interest in synthetic organic chemistry. The document details available data for both cis and trans stereoisomers, outlines experimental protocols for their synthesis and purification, and includes spectroscopic information crucial for their characterization.

Core Physical and Chemical Properties

1,2-Dibromocycloheptane exists as two primary stereoisomers: **cis-1,2-dibromocycloheptane** and **trans-1,2-dibromocycloheptane**. Their distinct spatial arrangements of the bromine atoms lead to differences in their physical properties.

General Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ Br ₂	[1]
Molecular Weight	255.98 g/mol	[1]
CAS Number	29974-68-3 (unspecified stereochemistry)	[1]
IUPAC Name	1,2-dibromocycloheptane	[1]

Stereoisomer-Specific Properties

Quantitative data for the cis-isomer is limited in readily available literature. The data for the trans-isomer is more commonly reported, including some calculated values.

Table 1: Physical Properties of trans-1,2-Dibromocycloheptane

Property	Value	Source
CAS Number	52021-35-9	
Boiling Point	241.5 °C at 760 mmHg	
Density	1.674 g/cm ³	
Vapor Pressure	0.0554 mmHg at 25°C	
Flash Point	108.7 °C	
Melting Point (T _{fus})	287.87 K (14.72 °C) (calculated)	
logP (Octanol/Water Partition Coefficient)	3.478 (calculated)	
Water Solubility (log ₁₀ WS)	-3.73 (calculated, in mol/L)	

Table 2: Predicted Physical Properties of cis-1,2-Dibromocycloheptane

Based on trends observed in analogous cyclic dihalides, the following properties for the cis-isomer can be anticipated. Generally, cis isomers of 1,2-dihalocycloalkanes exhibit a higher dipole moment, which can lead to a higher boiling point compared to their trans counterparts. However, the less efficient crystal lattice packing of the cis isomer often results in a lower melting point.

Property	Predicted Value/Trend	Rationale
Boiling Point	Slightly higher than the trans-isomer	Higher dipole moment
Melting Point	Lower than the trans-isomer	Less efficient crystal packing
Solubility	Sparingly soluble in water, soluble in organic solvents	Similar to other haloalkanes ^[1] [2][3][4][5]

Haloalkanes are generally soluble in nonpolar organic solvents due to the "like dissolves like" principle, where the intermolecular forces (primarily London dispersion forces) are similar between the solute and the solvent.^{[1][2]} Their solubility in water is low because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.^{[3][4][5]}

Experimental Protocols

Detailed experimental protocols for the synthesis of **1,2-dibromocycloheptane** are not widely published. However, standard organic chemistry procedures for the bromination of alkenes can be readily adapted.

Stereoselective Synthesis of trans-1,2-Dibromocycloheptane

The synthesis of the trans-isomer is typically achieved through the electrophilic addition of bromine to cycloheptene. This reaction proceeds via a bromonium ion intermediate, leading to anti-addition of the bromine atoms.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptene in a suitable inert solvent such as dichloromethane (CH_2Cl_2) or carbon tetrachloride (CCl_4). Cool the solution in an ice bath ($0\text{ }^\circ\text{C}$).
- Bromine Addition: Slowly add a solution of elemental bromine (Br_2) in the same solvent to the stirred cycloheptene solution. The characteristic red-brown color of bromine should

disappear as it reacts. The addition should be dropwise to control the reaction temperature and prevent side reactions.

- Reaction Monitoring: Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.
- Workup: After the reaction is complete, wash the organic solution with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.
- Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure.

Stereoselective Synthesis of **cis-1,2-Dibromocycloheptane**

The synthesis of the *cis*-isomer is more complex and typically involves a multi-step process to achieve syn-addition of the bromine atoms. A common strategy involves the epoxidation of the alkene followed by ring-opening.

Methodology:

- Epoxidation: React cycloheptene with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, *m*-CPBA) in an inert solvent like dichloromethane to form cycloheptene oxide.
- Ring Opening: The epoxide is then opened with a bromide source. This can be a more challenging step to control stereoselectively to the *cis*-dibromide. An alternative, though less common, method for syn-dihydroxylation followed by conversion of the diol to the dibromide might be considered. A more direct, but less common, method for syn-dibromination would be required for a more efficient synthesis.
- Purification: The resulting product mixture would require careful purification, likely through column chromatography, to isolate the desired **cis-1,2-dibromocycloheptane** from any trans-isomer and other byproducts.

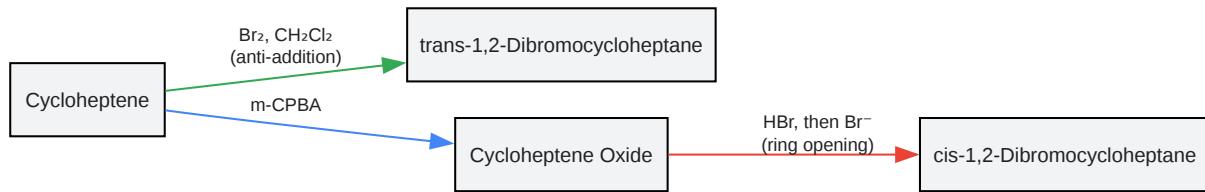
Spectroscopic Data

While specific, high-resolution spectra for **1,2-dibromocycloheptane** are not readily available in public databases, the expected spectroscopic features can be predicted based on the analysis of analogous compounds.

Table 3: Predicted Spectroscopic Data for **1,2-Dibromocycloheptane**

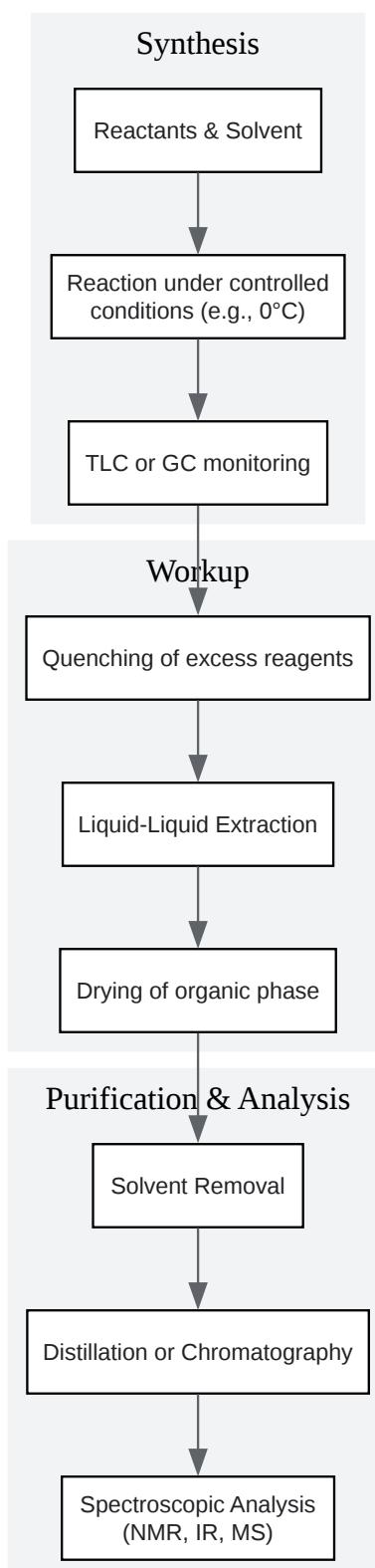
Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Methine protons (CH-Br): Expected to appear in the downfield region, likely between δ 3.5 and 4.5 ppm, due to the deshielding effect of the adjacent bromine atoms. The chemical shift and multiplicity will differ between the cis and trans isomers due to their different dihedral angles and magnetic environments.[6]- Methylene protons (-CH₂-): A complex series of multiplets is expected in the upfield region (δ 1.0 - 2.5 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Carbons bearing bromine (C-Br): These carbons will be significantly deshielded and are expected to resonate in the range of δ 50-70 ppm.[7][8][9][10]- Other ring carbons: These will appear at higher field (more upfield) compared to the C-Br carbons.
IR Spectroscopy	<p>An IR spectrum for trans-1,2-dibromocycloheptane is available from the NIST WebBook.[11]</p> <ul style="list-style-type: none">- C-H stretching: Strong absorptions are expected just below 3000 cm⁻¹ for the sp³ C-H bonds.- CH₂ bending (scissoring): An absorption around 1465 cm⁻¹ is anticipated.- C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, is expected.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion Peak (M⁺): A characteristic isotopic pattern for two bromine atoms (M⁺, M⁺⁺, M⁺⁺) in a ratio of approximately 1:2:1) is expected at m/z values corresponding to the molecular weight (256, 258, 260).[12]- Fragmentation: Common fragmentation pathways for haloalkanes include the loss of a bromine atom (M-Br)⁺ and the loss of HBr (M-HBr)⁺.[13][14][15]

Visualizations



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Caption: Stereoselective synthesis pathways to cis- and trans-**1,2-dibromocycloheptane**.

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Caption: General experimental workflow for the synthesis and purification of **1,2-dibromocycloheptane**.

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